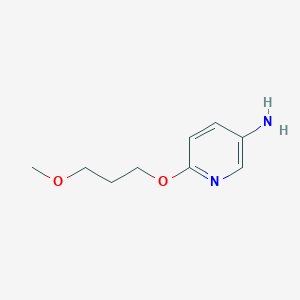

6-(3-Methoxypropoxy)pyridin-3-amine

Description

6-(3-Methoxypropoxy)pyridin-3-amine is an organic compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with a methoxypropoxy group at the 6-position and an amine group at the 3-position

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

6-(3-methoxypropoxy)pyridin-3-amine |

InChI |

InChI=1S/C9H14N2O2/c1-12-5-2-6-13-9-4-3-8(10)7-11-9/h3-4,7H,2,5-6,10H2,1H3 |

InChI Key |

MPIKOTOXCAALGN-UHFFFAOYSA-N |

Canonical SMILES |

COCCCOC1=NC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxypropoxy)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-aminopyridine with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of 6-(3-Methoxypropoxy)pyridin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation under standard conditions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form secondary amines .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in inert solvents like dichloromethane .

Example Reaction:

Condensation Reactions

The amino group participates in condensation with carbonyl compounds:

-

Imine Formation : Reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases under mild acidic or neutral conditions .

-

Enamine Synthesis : Combines with β-ketoesters or ketones in the presence of catalytic acids .

Key Mechanistic Insight :

Electron-donating methoxypropoxy substituent enhances pyridine ring electron density, facilitating nucleophilic attack at the carbonyl carbon .

Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring undergoes substitution at electron-deficient positions (e.g., position 2 or 4) :

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 6-(3-Methoxypropoxy)-3-amino-4-nitropyridine |

| Halogenation | Cl₂/FeCl₃, 50°C | 6-(3-Methoxypropoxy)-3-amino-2-chloropyridine |

Note : Regioselectivity is influenced by the methoxypropoxy group’s steric and electronic effects .

Redox Reactions

The amino group is susceptible to oxidation and reduction:

-

Oxidation : Ag₂CO₃ in DMSO selectively oxidizes aromatic amines to nitro derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the amine to a secondary alcohol .

Electrochemical Data (Analogous Amines) :

| Amine | Solvent | Electrode | Oxidation Potential (V vs. SCE) |

|---|---|---|---|

| Pyridin-3-amine | CH₃CN | Pt | 1.32 |

| Butylamine | DMF | GC | 1.36 |

Multi-Component Reactions (MCRs)

Participates in MCRs to synthesize complex heterocycles:

-

Kabachnik–Fields Reaction : Combines with aldehydes (e.g., 3-formyl-6-methylchromone) and phosphine oxides to form α-aminophosphine oxides .

-

Huisgen Cycloaddition : Copper-catalyzed reaction with alkynes yields triazole derivatives .

Example Protocol :

-

Mix 6-(3-Methoxypropoxy)pyridin-3-amine (1 mmol), 3-formyl-6-methylchromone (1 mmol), and diphenylphosphine oxide (1 mmol).

-

Stir in acetonitrile at 25°C for 1 hour.

-

Isolate product via column chromatography (yield: 76–94%).

Metal Coordination

The amino and pyridine nitrogen act as ligands for transition metals:

Stability : Methoxypropoxy chain enhances solubility in polar solvents but reduces coordination strength compared to smaller substituents .

Scientific Research Applications

6-(3-Methoxypropoxy)pyridin-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of novel materials with unique properties

Mechanism of Action

The mechanism of action of 6-(3-Methoxypropoxy)pyridin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

6-Methoxypyridin-3-amine: Similar structure but lacks the propoxy group.

3-Aminopyridine: Lacks the methoxypropoxy substitution.

6-(2-Methoxyethoxy)pyridin-3-amine: Similar but with a different alkoxy group

Uniqueness

6-(3-Methoxypropoxy)pyridin-3-amine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the methoxypropoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

6-(3-Methoxypropoxy)pyridin-3-amine is a compound of interest due to its potential biological activities, particularly in the context of metabolic regulation and therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The molecular structure of 6-(3-Methoxypropoxy)pyridin-3-amine includes a pyridine ring substituted with a methoxypropoxy group at the 6-position and an amine group at the 3-position. This configuration is crucial for its biological activity, influencing its interaction with various biological targets.

- Nicotinamide Phosphoribosyltransferase (NAMPT) Activation :

- GPBAR1 Agonism :

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways .

Anti-inflammatory Effects

Compounds similar to 6-(3-Methoxypropoxy)pyridin-3-amine have shown anti-inflammatory properties in vitro. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators, making them candidates for treating inflammatory diseases .

Case Studies

Case Study 1: NAMPT Activation in Metabolic Disorders

A study highlighted the effects of a structurally similar compound on metabolic disorders in C57BL/6 mice. The activation of NAMPT led to increased NAD+ levels, which improved exercise endurance and metabolic profiles in these mice. This suggests that enhancing NAMPT activity could be a viable strategy for managing metabolic diseases .

Case Study 2: Antimicrobial Efficacy

In vitro evaluations showed that 6-(3-Methoxypropoxy)pyridin-3-amine exhibited potent antimicrobial activity against several pathogens. The study utilized standard methods to assess minimum inhibitory concentrations (MICs) and found significant efficacy compared to control groups .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(3-Methoxypropoxy)pyridin-3-amine, and how can intermediates be optimized?

- Methodology :

- Nucleophilic substitution : React 3-amino-6-bromopyridine with 3-methoxypropanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the methoxypropoxy group .

- Catalytic hydrogenation : Reduce a nitro precursor (e.g., 6-(3-methoxypropoxy)-3-nitropyridine) using Pd/C or Raney Ni in methanol under H₂ gas (1–3 atm) to yield the amine .

- Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. How should researchers characterize the purity and structural integrity of 6-(3-Methoxypropoxy)pyridin-3-amine?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substituent positions using ¹H-NMR (e.g., methoxypropoxy protons at δ 3.3–3.5 ppm, pyridine protons at δ 6.5–8.0 ppm) and ¹³C-NMR .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₄N₂O₂: calculated 194.1056) .

- FTIR : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-O-C at ~1100 cm⁻¹) .

Q. What biological targets or pathways are associated with pyridin-3-amine derivatives like this compound?

- Relevance :

- Kinase inhibition : Structural analogs (e.g., SB-202190) act as p38 MAPK inhibitors, suggesting potential anti-inflammatory applications .

- Receptor modulation : The methoxypropoxy group may enhance solubility and blood-brain barrier penetration for CNS targets .

Q. What stability considerations are critical for storing 6-(3-Methoxypropoxy)pyridin-3-amine?

- Storage Guidelines :

- Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent oxidation of the amine group .

- Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for kinase inhibition?

- Experimental Design :

- Analog synthesis : Modify the methoxypropoxy chain length (e.g., ethoxypropoxy, butoxypropoxy) and assess potency in p38 MAPK inhibition assays .

- Bioassays : Use ELISA to measure TNF-α suppression in LPS-stimulated macrophages (IC₅₀ comparisons) .

- Data analysis : Correlate substituent hydrophobicity (logP) with activity using QSAR models .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Computational Tools :

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze HOMO/LUMO energies and charge distribution .

- Molecular docking : Simulate binding to p38 MAPK (PDB ID: 1A9U) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with Met109) .

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

- Validation Strategies :

- Reproduce experiments : Compare solubility in DMSO (common solvent) across multiple batches using UV-Vis spectroscopy (λ = 270 nm) .

- Controlled conditions : Standardize reaction parameters (e.g., temperature, solvent purity) to isolate variables causing discrepancies .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of 6-(3-Methoxypropoxy)pyridin-3-amine?

- Preclinical Models :

- Rodent studies : Administer orally (10–50 mg/kg) to assess bioavailability, plasma half-life (t₁/₂), and metabolite profiling via LC-MS/MS .

- Tissue distribution : Use radiolabeled [¹⁴C]-compound to track accumulation in brain, liver, and kidneys .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.